1-(2-Bromophenyl)but-3-en-1-ol
CAS No.:
Cat. No.: VC13412450
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 1-(2-bromophenyl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2 |
| Standard InChI Key | HRJSZAWYUFGFTL-UHFFFAOYSA-N |
| SMILES | C=CCC(C1=CC=CC=C1Br)O |
| Canonical SMILES | C=CCC(C1=CC=CC=C1Br)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(2-Bromophenyl)but-3-en-1-ol belongs to the class of allylic alcohols, featuring a brominated aromatic ring and an unsaturated carbon chain. Key identifiers include:
The compound’s structure (Figure 1) includes a planar phenyl ring with bromine at the ortho position, a conjugated double bond in the butenol chain, and a stereogenic center at the alcohol-bearing carbon. This configuration influences its reactivity in cross-coupling reactions and catalytic asymmetric transformations .
Spectroscopic Characterization
Mass Spectrometry
The molecular ion peak at (M+) confirms the molecular weight. Fragmentation patterns include loss of H2O () and Br (), consistent with allylic alcohols .
Applications in Organic Chemistry
Pharmaceutical Intermediates
The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, coupling with arylboronic acids could yield analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Materials Science
The conjugated double bond in the butenol chain allows for polymerization or Diels-Alder reactions, forming thermally stable polymers or cycloadducts for advanced materials.
Catalysis
The compound’s ability to act as a chiral ligand or catalyst in asymmetric synthesis is under exploration, leveraging its stereogenic center and electron-rich aromatic ring .
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